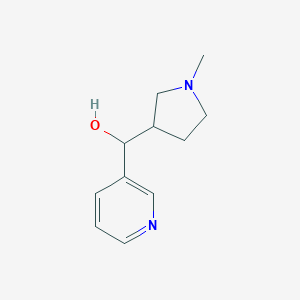

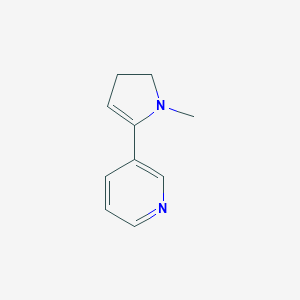

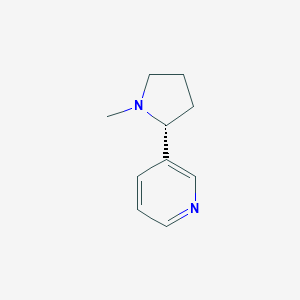

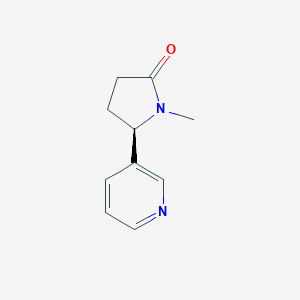

(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-Methylpyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C6H13NO12. It is a liquid at room temperature1. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom3.

Synthesis Analysis

While specific synthesis methods for “(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol” are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors3. For example, “(1-methylpyrrolidin-3-yl)methanamine” can be synthesized from different precursors4.

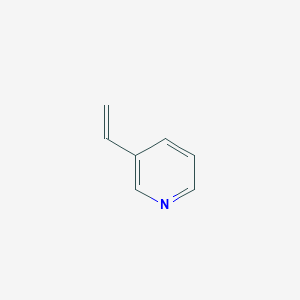

Molecular Structure Analysis

The molecular structure of “(1-Methylpyrrolidin-3-yl)methanol” consists of a pyrrolidine ring with a methyl group attached to one of the carbon atoms and a methanol group attached to another carbon atom12.

Chemical Reactions Analysis

The specific chemical reactions involving “(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol” are not available. However, pyrrolidine derivatives have been found to exhibit various biological activities, including inhibitory activity against COX-23.

Physical And Chemical Properties Analysis

“(1-Methylpyrrolidin-3-yl)methanol” has a molecular weight of 115.18 g/mol12. It is a liquid at room temperature1.

Applications De Recherche Scientifique

Drug Metabolism and Pharmacokinetics

One significant application of pyridine derivatives involves the study of drug metabolism, specifically through cytochrome P450 (CYP) enzymes in human liver microsomes. These enzymes metabolize a wide array of drugs, and understanding their interactions is crucial for predicting drug-drug interactions (DDIs). Chemical inhibitors with pyridine structures, similar to "(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol," play a critical role in deciphering the involvement of specific CYP isoforms in the metabolism of various drugs (Khojasteh et al., 2011).

Chemical Synthesis and Catalysis

Pyridine derivatives are integral to the synthesis of complex organic compounds. For instance, they are used as catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar et al., 2023). Moreover, pyridine and its derivatives have been highlighted for their medicinal importance in modern applications, showcasing their versatility in various biological activities and as potential candidates for drug development (Altaf et al., 2015).

Material Science and Engineering

In material science, derivatives of pyrrolidinone, a compound related to the pyridine structure , have been studied for their potential as new biomaterials. These derivatives exhibit versatile functional properties, making them suitable for applications in biosensors and as electrically addressable tissue/cell support substrates. The interaction of these polymers with biological tissues suggests their potential in contributing to the next generation of biomaterials (Ateh et al., 2006).

Safety And Hazards

The specific safety and hazard information for “(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol” is not available. However, safety precautions should always be taken when handling chemical substances5.

Orientations Futures

The future directions for research on “(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery3.

Please note that this information is based on the available data and may not be fully applicable to “(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol”. Further research would be needed to provide a comprehensive analysis of this specific compound.

Propriétés

IUPAC Name |

(1-methylpyrrolidin-3-yl)-pyridin-3-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSINNZHLMQZOOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C(C2=CN=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400378 |

Source

|

| Record name | 1-METHYL-3 (HYDROXY- (3-PYRIDYL) METHYL) PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol | |

CAS RN |

887407-08-1 |

Source

|

| Record name | 1-METHYL-3 (HYDROXY- (3-PYRIDYL) METHYL) PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)

![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)